molecular formula C14H19ClN2O B4445838 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide

4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide

Cat. No.: B4445838
M. Wt: 266.76 g/mol
InChI Key: TUMNDNXJUNXGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as CPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in depth. In Additionally, we will list future directions for research on this compound.

Scientific Research Applications

4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of cancer, hypertension, and neurological disorders.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide is not fully understood, but it is thought to involve the modulation of ion channels and the inhibition of various enzymes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of voltage-gated ion channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to modulate the activity of ion channels, which can lead to changes in neuronal excitability. This compound has also been found to have potential therapeutic applications in the treatment of hypertension and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, this compound has been found to have a variety of biological effects, which makes it a useful tool for studying various cellular processes. However, one limitation of using this compound in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide. One area of interest is the development of more potent and selective this compound analogs for use in scientific research and potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of cancer, hypertension, and neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method is well-established, and it has been found to have a variety of biochemical and physiological effects. This compound has potential therapeutic applications in the treatment of cancer, hypertension, and neurological disorders, and there are several future directions for research on this compound.

Properties

IUPAC Name

4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17/h4-7H,1-3,8-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMNDNXJUNXGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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